N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-5-4-8-20(11-17)25-24(28)16-30-23-15-29-21(12-22(23)27)14-26-10-9-18-6-2-3-7-19(18)13-26/h2-8,11-12,15H,9-10,13-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFHHDIPKYFIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the alkylation of the pyran ring with a tetrahydroisoquinoline derivative, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the tetrahydroisoquinoline.
Amide Bond Formation: The final step involves the coupling of the 3-methylphenylamine with the pyran-tetrahydroisoquinoline intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring in the 3-methylphenyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological pathways due to the presence of the tetrahydroisoquinoline moiety.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is likely multifaceted:
Molecular Targets: The compound may interact with various enzymes and receptors, particularly those involved in neurotransmission due to the tetrahydroisoquinoline moiety.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell signaling, potentially affecting cellular metabolism and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key functional groups with derivatives reported in the literature, enabling comparisons of synthesis, physicochemical properties, and spectral characteristics. Below is an analysis of its structural and functional analogs:
Structural Analogues from Diazonium Salt Coupling Reactions
Compounds 13a and 13b () are synthesized via coupling diazonium salts of aromatic amines (e.g., 4-methylaniline, 4-methoxyaniline) with cyanoacetanilide. These derivatives share the acetamide core and aromatic substituents but differ in their sulfamoylphenyl group (vs. the target compound’s pyran-tetrahydroisoquinoline system). Key comparisons include:
Key Observations :
- Spectral Trends : The C=O IR absorption in 13a/b (~1662–1664 cm⁻¹) aligns with typical acetamide carbonyl stretches, suggesting similar electronic environments in the target compound .
NMR-Based Structural Comparisons
highlights how substituent positioning alters NMR chemical shifts. For example, in rapamycin analogs, substituents in regions A (positions 39–44) and B (positions 29–36) caused distinct chemical shift changes (Δδ = 0.2–0.5 ppm) compared to the parent compound . By analogy, the tetrahydroisoquinoline-methyl group in the target compound likely induces shifts in pyranone protons (e.g., H-3 or H-5), distinguishing it from simpler pyranone derivatives.
Functional Group Impact on Bioactivity
While the target compound’s bioactivity is unspecified, structurally related amides in and exhibit diverse roles:
- Pyridinylmethyl Acetamides () : Compounds like 2-({4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]phenyl}oxy)-N-(pyridin-4-ylmethyl)acetamide (1076186-65-6) show kinase inhibition, underscoring the acetamide scaffold’s versatility in targeting enzymes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core Pyran Formation : Condensation of substituted pyran precursors (e.g., 4-oxo-pyran derivatives) with tetrahydroisoquinoline-methyl groups under acidic or basic conditions. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
Acetamide Coupling : Reaction of the pyran intermediate with 3-methylphenylamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM. Yield optimization requires precise stoichiometry and pH monitoring (6.5–7.5) .
- Key Data :
| Step | Reagents | Solvent | Yield Range |
|---|---|---|---|
| Pyran Formation | H₂SO₄ (cat.), THIQ-CH₂Br | Toluene | 45–60% |
| Acetamide Coupling | EDC, HOBt, 3-methylphenylamine | DMF | 70–85% |
Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on δ 7.2–7.4 ppm (aromatic protons of 3-methylphenyl) and δ 4.0–4.5 ppm (methylene groups linking tetrahydroisoquinoline and pyran). Carbonyl signals (C=O) appear at δ 165–175 ppm .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O-C ether linkage) confirm structural integrity .
- Mass Spectrometry : ESI/APCI(+) modes detect [M+H]⁺ ions; fragmentation patterns should align with pyran and tetrahydroisoquinoline subunits .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize:
- Enzyme Inhibition : Screen against kinases (e.g., CDK2) or proteases using fluorogenic substrates. IC₅₀ values <10 μM suggest hit potential .
- Cellular Uptake : Use fluorescently tagged analogs in HEK293 or HeLa cells with flow cytometry. LogP >2.5 correlates with membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across structural analogs?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., methyl vs. chloro on phenyl rings) and correlate with activity. For example, 3-methylphenyl enhances solubility but may reduce target affinity compared to halogenated analogs .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., ATP-binding pockets). Pay attention to steric clashes from tetrahydroisoquinoline moieties .
Q. What strategies mitigate low yield in the final coupling step of synthesis?
- Methodological Answer :
- Alternative Coupling Agents : Replace EDC with DCC or BOP-Cl to reduce racemization .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h at 80°C, improving yield by 15–20% .
- Purification : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to isolate high-purity fractions .
Q. How can metabolic stability be predicted or improved for in vivo studies?
- Methodological Answer :
- In Silico Tools : ADMET Predictor™ or SwissADME to identify metabolic soft spots (e.g., labile ether bonds).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to slow oxidative metabolism .
- Liver Microsome Assays : Monitor half-life (t₁/₂) in human microsomes; aim for t₁/₂ >30 min .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low off-target effects?
- Methodological Answer :
- Dose-Dependent Effects : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF7 vs. HepG2). Cytotoxicity may spike above 50 μM due to nonspecific membrane disruption .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted tetrahydroisoquinoline intermediates) that contribute to toxicity .
Structural Analogs and Comparative Activity
| Compound | Key Modification | Biological Activity | Reference |
|---|---|---|---|
| N-(3-chlorophenyl) analog | -Cl substitution | Enhanced kinase inhibition (IC₅₀ = 2.3 μM) | |
| Tetrahydroisoquinoline-free analog | Removal of THIQ moiety | Loss of activity (IC₅₀ >100 μM) | |
| Pyran-O-alkyl variant | Ether → alkyl chain | Improved bioavailability (LogP = 3.1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
